L-745,870 Trihydrochloride

Catalog No.
S532249
CAS No.
866021-03-6
M.F
C18H22Cl4N4
M. Wt
436.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-745,870 Trihydrochloride

CAS Number

866021-03-6

Product Name

L-745,870 Trihydrochloride

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride

Molecular Formula

C18H22Cl4N4

Molecular Weight

436.2 g/mol

InChI

InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H

InChI Key

KJSOYZLYCFYXFC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl

Synonyms

3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine Trihydrochloride;

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl

L-745,870 trihydrochloride is a chemical compound recognized for its role as a highly selective antagonist of the dopamine D4 receptor. Its chemical structure is identified as 3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride, with a molecular formula of C19H23ClN4·3HCl. The compound exhibits a high degree of purity, typically ≥99%, making it suitable for various research applications .

L-745,870 Trihydrochloride acts as a selective antagonist for the dopamine D4 receptor. Dopamine receptors are G protein-coupled receptors (GPCRs) found in the brain. When dopamine binds to the D4 receptor, it activates a signaling cascade that influences various neurological processes. L-745,870 Trihydrochloride binds to the D4 receptor without activating this cascade, effectively blocking the effects of dopamine [].

This specific action on the D4 receptor was hypothesized to be beneficial in treating schizophrenia, a condition associated with dopamine dysregulation. However, further research is needed to fully understand the role of D4 receptors in this complex disorder [].

L-745,870 Trihydrochloride is a highly potent and selective antagonist of the dopamine D4 receptor [, ]. This means it binds to the D4 receptor and prevents dopamine, a neurotransmitter, from binding and activating it. D4 receptors are present in various brain regions, including the limbic system and prefrontal cortex, which are involved in emotions, cognition, and reward processing [].

Selectivity

L-745,870 Trihydrochloride exhibits high selectivity for the D4 receptor compared to other dopamine receptor subtypes. Its Ki values (binding affinity) are:

  • D4: 0.51 nM []
  • D3: 2300 nM []
  • D2: 960 nM []

It also shows minimal interaction with other receptors like 5-HT2, D1, and D5 []. This selectivity is crucial for research as it allows scientists to study the specific role of the D4 receptor without significant interference from other dopamine signaling pathways.

Applications in Research:

  • Understanding D4 receptor function: L-745,870 Trihydrochloride helps researchers understand the physiological and pathological roles of the D4 receptor in various brain functions. By blocking D4 receptor activity, scientists can observe changes in behavior and physiology, providing insights into the receptor's contribution to processes like reward processing, cognition, and emotional regulation [, ].
  • Neurological and psychiatric disorders: Researchers are investigating the potential involvement of the D4 receptor in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction [, ]. L-745,870 Trihydrochloride can be used as a research tool to explore the D4 receptor's contribution to these conditions and develop potential therapeutic strategies targeting this receptor.
  • Drug discovery and development: The high selectivity of L-745,870 Trihydrochloride makes it a valuable tool for drug discovery efforts. By studying the effects of blocking the D4 receptor, researchers can identify potential drug targets for treating various disorders associated with D4 receptor dysfunction.
. Its mechanism involves binding to the D4 receptor and inhibiting its activation by endogenous ligands such as dopamine. The compound has demonstrated specific inhibition constants (Ki values) of 0.43 nM for the D4 receptor, significantly higher than its Ki values of 2300 nM and 960 nM for the D3 and D2 receptors, respectively .

L-745,870 trihydrochloride is noted for its potent biological activity as a dopamine D4 receptor antagonist. This selectivity allows it to influence various neurochemical pathways associated with psychiatric disorders. Studies have indicated that the compound can modulate behaviors linked to dopamine signaling, making it a subject of interest in research focused on conditions such as schizophrenia and attention deficit hyperactivity disorder .

The synthesis of L-745,870 trihydrochloride typically involves multi-step organic synthesis techniques. The process may include:

  • Formation of the core pyrrolopyridine structure: This step often involves cyclization reactions that construct the heterocyclic framework.
  • Introduction of the piperazine moiety: This is achieved through nucleophilic substitution reactions.
  • Chlorination: The introduction of chlorine atoms at specific positions on the phenyl ring enhances the compound's biological activity.
  • Salt formation: The final step involves converting the base form into its trihydrochloride salt to enhance solubility and stability.

These methods ensure that the final product maintains high potency and selectivity towards the dopamine D4 receptor .

L-745,870 trihydrochloride has several applications in pharmacological research:

  • Psychiatric Research: Its role as a D4 receptor antagonist makes it valuable in studying disorders like schizophrenia and drug addiction.
  • Neuroscience Studies: The compound aids in understanding dopamine's role in various neural pathways and behaviors.
  • Drug Development: L-745,870 serves as a lead compound for developing new therapeutics targeting dopamine receptors.

The unique properties of this compound facilitate its use in both in vitro and in vivo studies aimed at elucidating dopaminergic mechanisms .

Interaction studies involving L-745,870 trihydrochloride focus on its binding affinity and selectivity towards dopamine receptors. Research indicates that it selectively inhibits D4 receptor activity without significantly affecting D2 or D3 receptors. This specificity is crucial for minimizing side effects associated with broader dopamine receptor antagonism, which can lead to unwanted neurological effects .

Additionally, studies exploring drug-drug interactions have shown that L-745,870 can modulate the effects of other psychotropic medications, making it an important consideration in polypharmacy scenarios commonly seen in psychiatric treatment .

Several compounds exhibit structural or functional similarities to L-745,870 trihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary ActivitySelectivity
L-750,667ModerateDopamine D4 receptor antagonistHigh
SB-277011AModerateDopamine D4 receptor antagonistHigh
PD168077HighDopamine D4 receptor antagonistModerate
A-412997ModerateDopamine D4 receptor antagonistHigh

L-745,870 stands out due to its exceptional selectivity for the D4 receptor compared to other similar compounds, which often exhibit broader activity across multiple dopamine receptor subtypes . This specificity enhances its potential therapeutic applications while reducing possible side effects associated with less selective antagonists.

Chemical Nomenclature and Identification

Molecular Formula and Weight Analysis

L-745,870 trihydrochloride exhibits the molecular formula C₁₈H₁₉N₄Cl·3HCl, representing a complex organic compound with multiple heteroatoms [1] [3] [12]. The molecular weight of this trihydrochloride salt is precisely 436.21 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [4]. The compound consists of eighteen carbon atoms, nineteen hydrogen atoms in the base structure, four nitrogen atoms, one chlorine atom in the aromatic ring, and three additional hydrochloride counterions [7] [12]. This molecular composition reflects the presence of multiple functional groups including aromatic systems, saturated heterocycles, and ionic salt formations [2] [5].

The molecular weight analysis reveals that the free base form of L-745,870 has a significantly lower molecular weight compared to its trihydrochloride salt, with the addition of three hydrochloride molecules contributing approximately 109.35 daltons to the total molecular mass [3] [8]. The precise molecular weight determination is critical for pharmaceutical applications and analytical characterization procedures [1] [4].

CAS Registry Information and Alternative Identifiers

The Chemical Abstracts Service has assigned distinct registry numbers for different forms of L-745,870 [1] [3] [8]. The free base form is registered under CAS number 158985-00-3, while the trihydrochloride salt form carries the CAS registry number 866021-03-6 [1] [6] [12]. These unique identifiers serve as definitive chemical signatures for regulatory and scientific documentation purposes [3] [7].

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, has catalogued L-745,870 trihydrochloride under the compound identifier CID 49759035 [1] [2] [12]. Additional database entries include ChemSpider ID 21475022 and various manufacturer-specific product codes such as Tocris catalog number 1002 [1] [7]. The compound is also referenced in specialized chemical databases under alternative numerical identifiers including MFCD00932830 and DTXSID101016928 [3] [8].

IUPAC Nomenclature and Common Synonyms

The International Union of Pure and Applied Chemistry systematic name for L-745,870 trihydrochloride is 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine trihydrochloride [2] [7] [12]. This comprehensive nomenclature precisely describes the structural arrangement of all functional groups and their connectivity patterns within the molecule [1] [3].

Alternative systematic names include 3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride and 1H-Pyrrolo[2,3-b]pyridine, 3-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]-, trihydrochloride [2] [5] [8]. The compound is commonly referenced in scientific literature using abbreviated forms such as L-745,870 trihydrochloride, L-745870, and L745870, though these abbreviations represent the research designation rather than systematic chemical nomenclature [1] [6] [7].

Professional chemical databases also recognize variants including 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride and 3-{[4-(4-Chlorophenyl)-1-piperazinyl]methyl}-1H-pyrrolo[2,3-b]pyridine trihydrochloride [3] [13] [21].

InChI Keys and SMILES Representation

The International Chemical Identifier key for L-745,870 trihydrochloride is KJSOYZLYCFYXFC-UHFFFAOYSA-N, providing a unique hash-based representation of the molecular structure [1] [3] [12]. This InChI key serves as a standardized method for chemical structure representation in computational chemistry and database systems [7] [9].

The complete InChI string representation is 1S/C18H19ClN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21), which provides detailed connectivity information for computational applications [3] [24].

The Simplified Molecular Input Line Entry System representation for the trihydrochloride salt is ClC1=CC=C(N2CCN(CC3=CNC4=C3C=CC=N4)CC2)C=C1.Cl.Cl.Cl, explicitly showing the three discrete hydrochloride counterions [1] [9] [12]. An alternative SMILES notation presents the structure as C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl, emphasizing the connectivity sequence from different starting points [12] [13].

Structural Properties

Chemical Structure and Functional Group Analysis

L-745,870 trihydrochloride contains several distinct functional groups that contribute to its chemical and biological properties [1] [2] [18]. The primary structural components include a chlorophenyl group, a piperazine ring system, a pyrrolo[2,3-b]pyridine core, and a methylene bridge connecting these major fragments [3] [18] [20].

The chlorophenyl moiety consists of a benzene ring with a chlorine substituent at the para position, providing electron-withdrawing characteristics that influence the overall electronic distribution of the molecule [1] [18]. This aromatic system contributes significantly to the compound's lipophilicity and receptor binding properties [2] [4].

The piperazine ring represents a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions [18] [19] [20]. This diazacyclohexane structure serves as the central pharmacophore and provides sites for protonation under physiological conditions [1] [3]. The piperazine nitrogens exhibit tertiary amine characteristics, making them susceptible to acid-base interactions [2] [18].

The pyrrolo[2,3-b]pyridine system forms a bicyclic heteroaromatic core consisting of a pyrrole ring fused to a pyridine ring [1] [10] [16]. This 7-azaindole structure contributes to the compound's aromaticity and provides additional sites for hydrogen bonding interactions [2] [10]. The nitrogen atom in the pyridine ring can participate in coordination chemistry and protonation reactions [16] [18].

3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine Core

The core structure of L-745,870 represents a sophisticated arrangement of interconnected heterocyclic and aromatic systems [1] [10] [18]. The pyrrolo[2,3-b]pyridine nucleus serves as the primary scaffold, with substitution occurring at the 3-position of the pyrrole ring [2] [10] [16]. This substitution pattern is critical for the compound's biological activity and receptor selectivity [18] [20].

The methylene linker at the 3-position provides conformational flexibility while maintaining optimal geometric relationships between the aromatic systems [10] [16]. This single carbon bridge allows for rotational freedom around the carbon-carbon and carbon-nitrogen bonds, potentially enabling multiple conformational states [1] [18].

The piperazine ring adopts chair conformations similar to cyclohexane, with the nitrogen atoms occupying equatorial positions to minimize steric interactions [18] [19]. The substitution pattern places the chlorophenyl group on one piperazine nitrogen while the other nitrogen connects to the methylene bridge [1] [2] [18].

Crystal structure analysis reveals that the compound can adopt different binding conformations when complexed with dopamine receptors [10] [16]. The heterocyclic core interacts with receptor binding pockets through multiple non-covalent interactions including hydrogen bonding, van der Waals forces, and aromatic stacking [10] [16].

Trihydrochloride Salt Configuration

The trihydrochloride salt formation significantly alters the physicochemical properties of L-745,870 compared to its free base form [1] [3] [8]. Three discrete hydrochloride molecules associate with the basic nitrogen centers present in the molecular structure [2] [7] [12]. The piperazine ring contains two tertiary nitrogen atoms that can undergo protonation, while the pyridine nitrogen in the pyrrolo[2,3-b]pyridine system provides a third protonation site [1] [18].

The salt formation occurs through acid-base neutralization reactions where hydrochloric acid protonates the available nitrogen lone pairs [3] [8]. This protonation pattern results in positively charged nitrogen centers that are electrostatically stabilized by chloride counterions [1] [2]. The trihydrochloride salt configuration enhances water solubility by introducing ionic character to the otherwise lipophilic organic molecule [4] [13].

Crystallographic studies suggest that the hydrochloride counterions occupy specific spatial positions that minimize electrostatic repulsion while maximizing ionic interactions [8] [10]. The chloride ions may form hydrogen bonds with protonated amine groups and potentially interact with other polar sites within the crystal lattice [1] [7].

Stereochemical and Conformational Analysis

L-745,870 trihydrochloride does not contain traditional chiral centers but exhibits conformational flexibility due to rotatable bonds within its structure [10] [16] [18]. The methylene bridge connecting the piperazine and pyrrolo[2,3-b]pyridine systems allows for rotational freedom, generating different conformational isomers [1] [18].

The piperazine ring can adopt chair and boat conformations, with the chair form being energetically favored due to reduced steric strain [18] [19]. Ring flipping between different chair conformations occurs rapidly at room temperature, though substitution patterns may influence the preferred conformational states [1] [18].

Molecular modeling studies indicate that the chlorophenyl group can occupy various spatial orientations relative to the pyrrolo[2,3-b]pyridine core [10] [16]. These conformational variations may influence receptor binding affinity and selectivity by altering the three-dimensional shape complementarity with target proteins [18] [20].

Crystal structure analysis of L-745,870 bound to dopamine D4 receptors reveals specific conformational preferences when the compound interacts with its biological target [10] [16]. The bound conformation shows the molecule adopting an extended configuration that maximizes favorable contacts with receptor binding site residues [10] [16].

Physical and Physicochemical Properties

Solubility Profile in Aqueous and Organic Solvents

L-745,870 trihydrochloride exhibits enhanced aqueous solubility compared to its free base form due to the presence of ionic hydrochloride groups [1] [4] [13]. The compound demonstrates a maximum solubility of 43.62 milligrams per milliliter in water, equivalent to 100 millimolar concentration [1] [2] [9]. This significant water solubility represents a substantial improvement over many organic pharmaceutical compounds [4] [13].

The trihydrochloride salt formation transforms the compound from a primarily lipophilic molecule to one with amphiphilic characteristics [1] [3]. The presence of charged nitrogen centers and chloride counterions introduces hydrophilic character while maintaining the lipophilic aromatic systems [2] [4]. This balanced polarity profile facilitates dissolution in aqueous media while preserving membrane permeability properties [1] [13].

Solubility studies indicate that the compound readily dissolves in polar protic solvents including water and lower alcohols [4] [9] [13]. The ionic nature of the trihydrochloride salt promotes hydrogen bonding interactions with protic solvents, enhancing solvation [1] [2]. Limited data suggests reduced solubility in non-polar organic solvents due to unfavorable interactions between the charged salt and non-polar solvent molecules [4] [13].

Partition Coefficient and Lipophilicity Parameters

The partition coefficient and lipophilicity parameters of L-745,870 trihydrochloride reflect its amphiphilic nature and potential for biological membrane penetration [1] [4]. While specific octanol-water partition coefficient values for the trihydrochloride salt are not extensively documented, the free base form exhibits significant lipophilicity due to its aromatic character [3] [18].

The presence of three hydrochloride groups substantially modifies the compound's partitioning behavior by introducing ionic character [1] [4]. This salt formation typically reduces lipophilicity compared to the neutral free base while improving aqueous solubility [2] [13]. The balance between hydrophilic ionic groups and lipophilic aromatic systems creates favorable pharmacokinetic properties for biological applications [4] [18].

Computational predictions suggest that the compound's lipophilicity parameters fall within ranges suitable for central nervous system penetration [1] [18]. The molecular structure contains features associated with blood-brain barrier permeability, including appropriate molecular weight and polar surface area characteristics [4] [10]. Experimental evidence confirms that L-745,870 demonstrates excellent brain penetration properties when administered in vivo [18] [20].

Spectroscopic Properties

L-745,870 trihydrochloride exhibits characteristic spectroscopic signatures that reflect its complex molecular structure containing multiple chromophoric systems [1] [3] [24]. The compound's aromatic rings contribute to ultraviolet absorption bands, while the heterocyclic nitrogen atoms influence the electronic transitions [2] [18].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the various proton and carbon environments within the molecule [3] [24]. The aromatic protons appear in the downfield region typical of benzene and pyridine systems, while the piperazine and methylene protons exhibit characteristic multipicity patterns [1] [18]. The presence of exchangeable protons from the trihydrochloride salt may complicate spectral interpretation in protic solvents [24].

Infrared spectroscopy demonstrates absorption bands consistent with the functional groups present in the structure [3] [24]. Characteristic peaks include aromatic carbon-carbon stretching vibrations, carbon-nitrogen bond stretches from the heterocyclic systems, and broad absorption from nitrogen-hydrogen interactions in the protonated salt form [1] [18]. Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments [2] [3] [8].

PropertyValueReference
Molecular FormulaC₁₈H₁₉N₄Cl·3HCl [1] [3] [12]
Molecular Weight436.21 g/mol [1] [2] [4]
CAS Number (Salt)866021-03-6 [1] [6] [12]
Water Solubility43.62 mg/mL [1] [2] [9]
Storage Temperature2-8°C [1] [3] [13]
Purity≥99% (HPLC) [1] [2] [4]
Physical AppearanceOff-white solid [3] [4] [24]
Functional GroupLocationSignificance
ChlorophenylPara-substituted benzeneReceptor selectivity [1] [18]
PiperazineCentral heterocyclePharmacophore [18] [19]
Pyrrolo[2,3-b]pyridineBicyclic coreBinding specificity [2] [10]
Methylene bridgeLinker groupConformational flexibility [1] [18]
TrihydrochlorideSalt counterionsSolubility enhancement [1] [3]

Synthetic Routes and Methodologies

Primary Synthetic Pathways

The synthesis of L-745,870 trihydrochloride follows established methodologies for constructing azaindole-piperazine conjugates, incorporating three key structural components: the pyrrolo[2,3-b]pyridine core, the piperazine moiety, and the 4-chlorophenyl substituent [1] [2] [3]. The primary synthetic approach involves a convergent strategy that assembles these components through sequential coupling reactions.

The most widely employed synthetic route begins with the preparation of 3-methyl-1H-pyrrolo[2,3-b]pyridine as the azaindole core [4]. This heterocyclic scaffold can be synthesized through multiple methodologies, including modified Madelung and Fischer syntheses adapted for pyrrolo[2,3-b]pyridine systems [4]. The azaindole core undergoes preferential functionalization at the 3-position, which facilitates subsequent coupling reactions [4].

The piperazine component is typically prepared through the reaction of 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride under thermal conditions [5]. This approach involves heating the reactants in xylene at reflux temperatures for approximately 24 hours, followed by extraction and purification procedures [5]. The resulting 1-(4-chlorophenyl)piperazine serves as a key intermediate for further coupling reactions.

The final assembly involves the coupling of the azaindole core with the chlorophenylpiperazine intermediate through nucleophilic substitution mechanisms [6]. This step typically employs a methyl halide linker or performs direct alkylation at the piperazine nitrogen to form the desired methylene bridge connecting the two heterocyclic systems [6].

Alternative Synthesis Approaches

Alternative synthetic methodologies have been explored to improve reaction efficiency and reduce synthetic complexity [7]. One approach involves the use of reductive alkylation procedures under mild reducing conditions, employing sodium borohydride as the reducing agent [8]. This methodology has shown promise in microwave-assisted synthesis, reducing reaction times to approximately 4 minutes while maintaining acceptable yields [8].

Another alternative route involves the preparation of intermediates through Buchwald-Hartwig amination coupling [9]. This approach uses palladium-catalyzed cross-coupling between 4-iodophenylpiperazine derivatives and azaindole intermediates, providing improved regioselectivity and reduced reaction times [9]. The methodology demonstrates particular utility when preparing structural analogs with varied substitution patterns.

The use of phase-transfer catalysis has emerged as an effective approach for enhancing reaction efficiency [7]. Tetrabutylammonium bromide serves as an effective phase-transfer catalyst, facilitating the coupling reaction between benzimidazolone derivatives and halogenated propyl chains [7]. This methodology addresses the challenges associated with oil-water two-phase reaction systems that can impede coupling efficiency [7].

Optimization of Reaction Conditions

Reaction condition optimization focuses on temperature control, solvent selection, and catalyst loading to maximize yield and minimize side product formation [7] [8]. Temperature optimization studies indicate that reactions proceed optimally in the range of 60-80°C for thermal processes, while microwave-assisted reactions achieve comparable results at 100 watts power output [8].

Solvent selection plays a critical role in reaction success, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal results for nucleophilic substitution steps [8]. For palladium-catalyzed coupling reactions, toluene and dioxane have demonstrated superior performance compared to other organic solvents [9].

Base selection significantly influences reaction outcomes, with potassium carbonate and cesium carbonate providing optimal results for deprotonation and nucleophilic substitution steps [7]. The concentration of base requires careful optimization to prevent decomposition of sensitive intermediates while ensuring complete conversion of starting materials [7].

Purification and Characterization Techniques

Crystallization Methods

Crystallization represents the primary purification method for L-745,870 trihydrochloride, leveraging the enhanced solubility properties imparted by the trihydrochloride salt formation [10]. The crystallization process typically involves dissolution of the crude product in hot alcoholic solvents, followed by controlled cooling to promote crystal formation [10].

Recrystallization procedures begin with dissolution of the compound in methanol or ethanol at elevated temperatures, ensuring complete solubilization of both the desired product and soluble impurities [10]. The solution undergoes filtration while hot to remove insoluble impurities, followed by gradual cooling to room temperature to initiate crystallization [10]. Further cooling in ice baths for 5-10 minutes maximizes crystal recovery [10].

The crystallization process benefits from seeding techniques when spontaneous nucleation fails to occur [10]. Seed crystals from previous batches or mechanical agitation through glass rod scratching at the liquid-air interface effectively initiates crystallization [10]. Slow cooling rates promote the formation of larger, more easily separable crystals with improved purity profiles [10].

Solvent selection for crystallization depends on the solubility characteristics of both the target compound and impurities [10]. The ideal crystallization solvent dissolves the compound readily at elevated temperatures while providing limited solubility at room temperature [10]. For L-745,870 trihydrochloride, alcoholic solvents have proven most effective for achieving high-purity crystalline products [10].

Chromatographic Purification Strategies

High-performance liquid chromatography represents the primary analytical and preparative purification technique for L-745,870 trihydrochloride [11]. Reverse-phase chromatography using C18 stationary phases provides excellent separation of the target compound from synthetic impurities and degradation products [11].

Column chromatography using silica gel as the stationary phase offers an effective preparative purification method [12]. The mobile phase typically consists of gradient mixtures of organic solvents with varying polarity, allowing for selective elution of compounds based on their retention characteristics [12]. Typical gradient systems employ mixtures of dichloromethane, methanol, and triethylamine to achieve optimal separation [12].

Size exclusion chromatography provides an alternative purification approach, particularly useful for removing low molecular weight impurities and residual starting materials [13]. This technique separates compounds based on molecular size rather than polarity, offering complementary selectivity to traditional adsorption chromatography methods [13].

Ion exchange chromatography has demonstrated utility for purifying charged derivatives and removing ionic impurities [13]. Cation exchange resins effectively retain the protonated trihydrochloride salt, allowing for selective washing of neutral impurities before elution with high ionic strength buffers [13].

Analytical Verification of Purity

Purity verification employs multiple analytical techniques to ensure pharmaceutical-grade quality standards [11]. High-performance liquid chromatography with ultraviolet detection serves as the primary quantitative purity assessment method, typically achieving detection limits suitable for identifying impurities at the 0.1% level [11].

Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity assessment through integration analysis [14]. Proton NMR spectra reveal characteristic signal patterns for the azaindole, piperazine, and chlorophenyl components, enabling identification of structural impurities and regioisomers [14].

Mass spectrometry offers molecular weight confirmation and fragmentation pattern analysis for structural verification [14]. Electrospray ionization techniques provide sensitive detection of molecular ion peaks, while tandem mass spectrometry enables detailed structural characterization of impurities [14].

Elemental analysis provides quantitative verification of molecular composition, particularly important for confirming the hydration state and salt stoichiometry of the trihydrochloride form [15]. Carbon, hydrogen, nitrogen, and chlorine content determination enables verification of the expected C18H22Cl4N4 composition [15].

Structural Derivatives and Analogs

Structural Modifications of the Piperazine Moiety

Piperazine ring modifications represent a critical area for structure-activity relationship development [16] [17]. The versatile nature of the piperazine scaffold allows for numerous structural modifications while maintaining the basic pharmacophoric properties required for dopamine D4 receptor binding [17].

N-alkylation of the piperazine ring provides opportunities for introducing diverse substitution patterns [16]. Methyl substitution at the 3-position of the piperazine ring has been explored, though such modifications typically result in significant loss of both biochemical and whole-cell activities [18]. The incorporation of larger alkyl groups or cyclic substituents may provide improved selectivity profiles while maintaining biological activity [16].

Ring substitution strategies involve the introduction of electron-withdrawing or electron-donating groups at various positions of the piperazine ring [17]. Fluorine substitution has been investigated as a method for modulating lipophilicity and metabolic stability while preserving binding affinity [17]. Hydroxy and amino substitutions provide additional hydrogen bonding opportunities that may enhance receptor selectivity [17].

Alternative heterocyclic replacements for the piperazine ring have been explored, including morpholine, thiomorpholine, and diazepane derivatives [18]. These modifications alter the spatial arrangement of nitrogen atoms and introduce additional heteroatoms that may provide novel binding interactions [18]. However, such modifications typically require extensive optimization to maintain biological activity [18].

Variations of the Pyrrolo[2,3-b]pyridine Component

The pyrrolo[2,3-b]pyridine core offers multiple sites for structural modification, including positions 2, 3, and 6 of the bicyclic system [4] [19]. Electrophilic substitution reactions proceed preferentially at the 3-position, facilitating the introduction of various functional groups [4].

Position-specific modifications at the 2-position of the pyrrolo[2,3-b]pyridine core involve the introduction of alkyl, aryl, or heteroaryl substituents [19]. Phenyl substitution at this position has been shown to influence electronic properties and may affect receptor binding characteristics [19]. The introduction of electron-withdrawing groups such as cyano or nitro substituents can significantly alter the electronic distribution within the heterocyclic system [19].

Substitution at the 6-position of the pyridine ring provides opportunities for modulating the basicity and hydrogen bonding properties of the nitrogen atom [20]. Alkyl and aryl substitutions at this position have been explored in related azaindole derivatives, demonstrating the potential for maintaining biological activity while altering pharmacokinetic properties [20].

Ring expansion or contraction strategies involve replacing the pyrrolo[2,3-b]pyridine core with related bicyclic systems such as pyrrolo[2,3-d]pyrimidines or indole derivatives [19]. These modifications can significantly alter the shape and electronic properties of the molecule, potentially leading to improved selectivity or potency [19].

Chlorophenyl Substitution Patterns

The 4-chlorophenyl substituent provides a key site for structure-activity relationship exploration through halogen substitution and positional isomer preparation [22]. Alternative halogen substitutions, including fluorine, bromine, and iodine, offer opportunities for modulating lipophilicity, metabolic stability, and receptor binding affinity [23].

Positional isomers involving 2-chlorophenyl and 3-chlorophenyl substitution patterns have been investigated [8] [22]. The 3-chlorophenyl derivative has been synthesized and evaluated, demonstrating that the position of halogen substitution significantly influences biological activity [8]. Meta-substitution typically provides different steric and electronic properties compared to the para-substituted analog [8].

Multi-halogen substitution patterns, including dichlorophenyl and trifluoromethylphenyl derivatives, have been explored [16]. These modifications can significantly alter the electron density distribution within the aromatic ring, potentially enhancing binding interactions with hydrophobic receptor sites [16].

Electron-withdrawing group substitutions beyond halogens include nitro, cyano, and trifluoromethyl substituents [18]. The 3-nitrophenyl derivative has shown promising activity in related piperazine systems, suggesting that electron-withdrawing groups may enhance binding affinity through favorable electrostatic interactions [18]. Conversely, electron-donating substituents such as methoxy and amino groups provide alternative electronic properties that may improve selectivity profiles [18].

PropertyValue
Molecular FormulaC18H19ClN4·3HCl
Molecular Weight (g/mol)436.21
Chemical Name3-(4-[4-Chlorophenyl]piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride
CAS Number866021-03-6
Physical AppearanceWhite to off-white solid
Solubility in WaterSoluble to 100 mM (43.62 mg/mL)
Storage Temperature2-8°C (protect from light)
Purity≥99% (HPLC)
ReceptorKi (nM)Selectivity
Dopamine D40.43-0.51High selectivity
Dopamine D32300~5400-fold lower than D4
Dopamine D2960~2200-fold lower than D4
5-HT2>1000-fold lowerVery low affinity
D1>1000-fold lowerVery low affinity
D5>1000-fold lowerVery low affinity
ComponentFunction/RoleModification Potential
Pyrrolo[2,3-b]pyridine CoreCentral heterocyclic scaffoldSubstitutions at positions 2, 3, 6
Piperazine RingKey pharmacophore for D4 selectivityN-alkylation, ring substitutions
4-Chlorophenyl GroupAromatic substituent enhancing bindingHalogen variations, electron-withdrawing groups
Methyl LinkerConnects piperazine to azaindole coreChain length variations
Trihydrochloride SaltImproves water solubility and stabilityAlternative salt forms

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

436.056907 g/mol

Monoisotopic Mass

434.059857 g/mol

Heavy Atom Count

26

UNII

8H9TSV2PSX

Dates

Last modified: 08-15-2023

Explore Compound Types